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Compound of Interest

Compound Name:
(L)-N-Benzyloxycarbonyl-|A-oxo-

tryptophaneamide

CAS No.: 255371-72-3

Cat. No.: B561816

Get Quote

Target Class: Serine/Cysteine Proteases (Chymotrypsin-like specificity) Compound Class:

-Keto Amide Transition State Analog Primary Application: Hit-to-Lead Optimization, Mechanism
of Action (MoA) Studies, Crystallographic Chaperone

Executive Summary & Scientific Rationale
N-Cbz-L-α-oxo-tryptophanamide represents a critical class of "warhead-equipped"

peptidomimetics used in drug discovery to target chymotrypsin-like serine proteases (e.g.,

Chymotrypsin, SARS-CoV-2 Mpro, Proteasome

5 subunit).

Unlike standard peptide substrates, this molecule features an

-keto amide moiety replacing the scissile peptide bond. This electrophilic center acts as a
transition state mimic, trapping the enzyme's catalytic nucleophile (Serine-OH or Cysteine-SH)
in a reversible covalent hemiacetal/hemithioacetal complex.
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Key Structural Features[1][2][3][4]
N-Cbz (Benzyloxycarbonyl): Acts as a hydrophobic N-terminal cap, occupying the S2/S3

subsite and preventing non-specific degradation by aminopeptidases.

L-Tryptophan Side Chain: Directs specificity toward hydrophobic S1 pockets (characteristic

of chymotrypsin-like enzymes).

-Oxo (Keto) Amide: The "warhead." It creates a tetrahedral intermediate that mimics the
hydrolysis transition state but resists cleavage, resulting in potent inhibition (

often in the low nM range).

Mechanism of Action (MoA)
Understanding the binding kinetics is prerequisite to designing valid screening cascades. The

inhibitor does not merely compete for the active site; it chemically modifies it reversibly.

Interaction Pathway
Recognition: The Indole ring of Trp nests into the hydrophobic S1 pocket.

Attack: The catalytic Serine-195 (in chymotrypsin) attacks the

-keto carbon (not the amide carbonyl).

Stabilization: The resulting oxyanion is stabilized by the "oxyanion hole" (Gly-193/Ser-195

backbone amides), locking the enzyme in a non-productive conformation.

Visualizing the Inhibition Logic

Figure 1: Reversible Covalent Inhibition Mechanism
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Figure 1: The

-keto amide forms a reversible covalent bond, distinguishing it from simple competitive
inhibitors. This often results in slow-binding kinetics.

Experimental Protocols
Protocol A: High-Throughput Screening (HTS) for
Potency ( )
Objective: Quantify the inhibitory potency against a target protease (e.g.,

-Chymotrypsin) using a fluorogenic substrate competition assay.

Materials:

Enzyme:

-Chymotrypsin (human or bovine), 1 nM final concentration.

Substrate: Suc-LLVY-AMC (Fluorogenic).

must be pre-determined.

Inhibitor: N-Cbz-L-α-oxo-tryptophanamide (Stock: 10 mM in DMSO).

Buffer: 50 mM Tris-HCl, 10 mM

, 0.05% Brij-35, pH 7.8.

Workflow:

Preparation: Dilute Inhibitor in assay buffer to 2x final concentration (10-point dose-response,

starting at 10

M).

Pre-Incubation (Crucial): Add 25
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L of Enzyme to 25

L of Inhibitor in a 96-well black plate.

Note: Because

-keto amides form covalent bonds, equilibrium takes time. Incubate for 30–60 minutes at
25°C to allow the covalent adduct to form.

Initiation: Add 50

L of Substrate (at

concentration).

Detection: Measure Fluorescence (

) kinetically for 20 minutes.

Analysis: Calculate initial velocity (

) from the linear portion of the progress curve. Fit data to the 4-parameter logistic equation.

Data Presentation: Inhibition Profile

Parameter Value (Example) Notes

15–50 nM
Highly potent due to covalent

trap.

Hill Slope ~1.0
Deviations suggest

aggregation or allostery.

Pre-incubation Effect Shift in decreases (improves) with

longer pre-incubation.

Protocol B: Determining (Morrison Equation)
For tight-binding inhibitors (
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), the standard Cheng-Prusoff equation (

) is invalid because it assumes free inhibitor concentration equals total inhibitor concentration.

Methodology:

Perform the assay as above but vary Enzyme concentration (e.g., 1 nM, 5 nM, 10 nM).

Fit the fractional activity (

) against Inhibitor concentration

using the Morrison Equation:

Where

.

Protocol C: Crystallographic Soaking (Structural
Validation)
Objective: Obtain an X-ray structure of the Enzyme-Inhibitor complex to map the S1-S3

interactions.

Crystal Growth: Grow apo-crystals of the target protease using standard hanging drop vapor

diffusion.

Soaking Solution: Prepare a solution containing the reservoir buffer + 1–5 mM N-Cbz-L-α-

oxo-tryptophanamide + 5% DMSO.

Procedure:

Transfer apo-crystals into the soaking drop.

Incubate for 2–24 hours. (Note: The covalent bond formation may induce slight

conformational changes; monitor for crystal cracking).

Harvesting: Flash-freeze in liquid nitrogen using a cryoprotectant (e.g., glycerol) containing

the inhibitor to prevent occupancy loss.
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Screening Workflow & Decision Tree
This diagram outlines how to process hits from a library containing

-keto amide scaffolds.

Figure 2: Screening Cascade for Protease Inhibitors
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Figure 2: Workflow to validate specific chymotrypsin-like activity and confirm reversibility.
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Troubleshooting & Optimization
Issue Probable Cause Corrective Action

High Background

Fluorescence

Inhibitor autofluorescence

(Indole ring).

Use Red-shifted substrates

(e.g., Rhodamine-110 based)

instead of AMC.

Non-Linear Progress Curves
Slow-binding kinetics (common

for keto-amides).

Analyze the steady-state

velocity (

) after the initial burst phase, or

extend pre-incubation time.

Precipitation
Low solubility of Cbz-Trp

scaffold.

Ensure DMSO < 5%. Add

0.01% Triton X-100 or Brij-35

to prevent colloidal

aggregation.

Lack of Potency
Oxidation of "Alpha-Oxo"

group.

Verify compound purity via LC-

MS. The keto group can

hydrate; ensure storage in

anhydrous conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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